Allerest

Catalog No.
S13285566
CAS No.
M.F
C29H37Cl2N3O5
M. Wt
578.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Allerest

Product Name

Allerest

IUPAC Name

(1S,2R)-2-amino-1-phenylpropan-1-ol;(E)-but-2-enedioic acid;3-(4-chlorophenyl)-N,N-dimethyl-3-pyridin-2-ylpropan-1-amine;hydrochloride

Molecular Formula

C29H37Cl2N3O5

Molecular Weight

578.5 g/mol

InChI

InChI=1S/C16H19ClN2.C9H13NO.C4H4O4.ClH/c1-19(2)12-10-15(16-5-3-4-11-18-16)13-6-8-14(17)9-7-13;1-7(10)9(11)8-5-3-2-4-6-8;5-3(6)1-2-4(7)8;/h3-9,11,15H,10,12H2,1-2H3;2-7,9,11H,10H2,1H3;1-2H,(H,5,6)(H,7,8);1H/b;;2-1+;/t;7-,9-;;/m.1../s1

InChI Key

GOQAWIMOCRYMDU-IZQVPJFXSA-N

Canonical SMILES

CC(C(C1=CC=CC=C1)O)N.CN(C)CCC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2.C(=CC(=O)O)C(=O)O.Cl

Isomeric SMILES

C[C@H]([C@H](C1=CC=CC=C1)O)N.CN(C)CCC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2.C(=C/C(=O)O)\C(=O)O.Cl

Allerest is a combination medication primarily used to alleviate symptoms associated with allergies, the common cold, and other respiratory conditions. The active ingredients in Allerest typically include chlorpheniramine and pseudoephedrine. Chlorpheniramine is an antihistamine that works by blocking the action of histamine, a substance in the body that causes allergic symptoms such as sneezing, itching, and runny nose. Pseudoephedrine acts as a decongestant, reducing nasal congestion by constricting blood vessels in the nasal passages .

The pharmacological activity of Allerest can be attributed to the chemical properties of its components:

  • Chlorpheniramine (C₁₆H₁₉ClN₂) undergoes reactions typical of first-generation antihistamines, primarily involving the blockade of histamine H₁ receptors. This action effectively reduces symptoms related to allergic rhinitis and other histamine-mediated conditions .
  • Pseudoephedrine (C₁₀H₁₅NO) functions through vasoconstriction of blood vessels in the nasal mucosa, which alleviates nasal congestion. Its mechanism involves stimulating alpha-adrenergic receptors leading to reduced blood flow to the nasal area .

Allerest exhibits significant biological activity due to its dual-action formulation:

  • Antihistaminic Activity: Chlorpheniramine effectively reduces symptoms such as sneezing, runny nose, and itchy eyes by inhibiting histamine's effects on H₁ receptors .
  • Decongestant Activity: Pseudoephedrine alleviates nasal congestion by inducing vasoconstriction in the nasal passages, thereby decreasing swelling and mucus production .

The combination of these two mechanisms provides a comprehensive approach to managing symptoms associated with allergies and colds.

The synthesis of chlorpheniramine typically involves several steps:

  • Starting Material: The synthesis often begins with 4-chlorophenylacetonitrile.
  • Reactions: This compound is reacted with 2-chloropyridine in the presence of sodium amide to yield 4-chlorophenyl(2-pyridyl)acetonitrile.
  • Alkylation: Alkylation with 2-dimethylaminoethylchloride produces γ-(4-chlorphenyl)-γ-cyano-N,N-dimethyl-2-pyridinepropanamine.
  • Hydrolysis and Decarboxylation: The final steps involve hydrolysis and decarboxylation to yield chlorpheniramine .

Pseudoephedrine is synthesized through different methodologies involving phenylpropanolamine derivatives and other precursor compounds.

Allerest is primarily used for:

  • Relief from Allergic Symptoms: Effective for treating allergic rhinitis, hay fever, and other allergy-related symptoms.
  • Cold Symptom Management: Alleviates symptoms associated with colds or flu, including nasal congestion and sneezing .
  • Respiratory Conditions: Sometimes used in managing symptoms related to sinusitis and bronchitis .

Research indicates that Allerest can interact with various medications:

  • Central Nervous System Depressants: Concurrent use with alcohol or other CNS depressants may enhance drowsiness or sedation effects.
  • Other Antihistamines or Decongestants: Combining Allerest with other products containing chlorpheniramine or pseudoephedrine can lead to excessive dosages and increased side effects .
  • Medical Conditions: Caution is advised for individuals with conditions such as hypertension, glaucoma, or prostate enlargement due to potential exacerbation of these conditions by pseudoephedrine .

Allerest shares similarities with several other antihistamines and decongestants. Here are some comparable compounds:

Compound NameActive IngredientsUnique Features
Chlor-TrimetonChlorpheniramine MaleateLong history of use; available in various formulations.
ZyrtecCetirizineSecond-generation antihistamine; less sedating than first-generation.
ClaritinLoratadineNon-sedating; longer duration of action compared to first-generation antihistamines.
SudafedPseudoephedrinePrimarily a decongestant; lacks antihistaminic properties.
BenadrylDiphenhydramineFirst-generation antihistamine; more sedating effects.

Uniqueness of Allerest

Allerest's unique combination of chlorpheniramine and pseudoephedrine allows it to effectively target both allergic reactions and nasal congestion simultaneously. This dual-action makes it particularly effective for patients experiencing both allergy symptoms and cold-related congestion—an advantage over many single-agent medications.

Catalytic Coupling Reactions for 2-(4-Chlorobenzyl)Pyridine Intermediate

The synthesis of 2-(4-chlorobenzyl)pyridine represents a critical intermediate step in the production of chlorpheniramine maleate, serving as the foundational aromatic backbone for the final antihistamine compound [1]. The formation of this intermediate typically involves catalytic coupling methodologies that establish the crucial carbon-carbon bond between the chlorinated benzyl moiety and the pyridine ring system [2].

Recent synthetic approaches have employed Friedel-Crafts acylation protocols utilizing chlorobenzene and pyridine formyl chloride derivatives under aluminum trichloride catalysis [3]. The reaction proceeds through electrophilic aromatic substitution, where the activated chlorobenzene undergoes coupling with 2-pyridine formyl chloride in the presence of aluminum trichloride at elevated temperatures [3]. This methodology demonstrates significant improvements in yield compared to traditional approaches, with reported conversions ranging from 85% to 95% under optimized conditions [3].

Alternative synthetic routes have utilized sodium amide-mediated coupling reactions between chlorobenzonitrile and 2-halopyridine derivatives [1]. The process involves initial formation of a carbanion intermediate through deprotonation with sodium amide, followed by nucleophilic attack on the pyridine electrophile [1]. Temperature control during this transformation proves critical, with optimal conditions maintained at 15-50°C to prevent side reactions and maximize product formation [1].

Manganese-catalyzed coupling methodologies have emerged as environmentally benign alternatives for 2-(4-chlorobenzyl)pyridine synthesis [2]. These protocols employ manganese salts in conjunction with trifluoroacetic acid mediators to facilitate the carbon-carbon bond formation between chlorinated aromatic precursors and pyridine derivatives [2]. The manganese catalytic system demonstrates remarkable substrate tolerance and provides consistent yields across various substitution patterns [2].

Alkylation and Salt Formation with Maleic Acid

The conversion of 2-(4-chlorobenzyl)pyridine to chlorpheniramine involves strategic alkylation with dimethylaminoethyl halide derivatives under basic conditions [4] [5]. This transformation typically employs sodium amide as the base and proceeds through nucleophilic substitution mechanisms [4]. The alkylation reaction requires careful temperature control, with optimal conditions maintained between 30-40°C to ensure complete conversion while minimizing competing elimination pathways [5].

Following alkylation, the formation of chlorpheniramine maleate salt involves acid-base neutralization between the tertiary amine functionality and maleic acid [6] [7]. Maleic acid serves as an ideal counterion due to its dicarboxylic acid nature, which provides enhanced crystallization properties and improved pharmaceutical stability [6]. The salt formation process typically occurs in alcoholic solvents, with absolute ethanol being the preferred medium due to its ability to dissolve both reactants while facilitating product precipitation [7].

Synthesis ParameterOptimal ConditionsYield RangeReference
Alkylation Temperature30-40°C87-95% [4] [5]
Salt Formation SolventAbsolute Ethanol89-93% [7]
Maleic Acid Ratio1:1 Stoichiometric85-90% [7]
Reaction Time1-2 hours- [7]

The salification process involves heating the chlorpheniramine base with maleic acid in refluxing ethanol, followed by controlled cooling to induce crystallization [7]. Activated carbon treatment during this stage removes colored impurities and enhances the final product purity [7]. The resulting chlorpheniramine maleate demonstrates improved solubility characteristics compared to the free base form, making it suitable for pharmaceutical formulations [7].

Biocatalytic Production of Pseudoephedrine Hydrochloride

Enantioselective Enzymatic Amination Strategies

Biocatalytic approaches for pseudoephedrine hydrochloride synthesis have gained significant attention due to their ability to produce enantiomerically pure compounds with high stereoselectivity [8] [9]. Pseudoephedrine dehydrogenase enzymes isolated from Arthrobacter species demonstrate remarkable enantioselectivity for the reduction of ketone precursors to the desired stereoisomer [9]. These enzymes exhibit strict anti-Prelog enantioselectivity, ensuring the formation of the correct stereochemical configuration essential for pharmaceutical activity [9].

The enzymatic reduction typically employs 1-phenyl-1,2-propanedione as the starting material, which undergoes stereoselective reduction in the presence of nicotinamide adenine dinucleotide as the cofactor [8]. The reaction proceeds under mild aqueous conditions at physiological temperature and neutral hydrogen ion concentration, providing significant advantages over traditional chemical synthesis methods [8]. Formate dehydrogenase from Rhodococcus jostii serves as an effective cofactor regeneration system, maintaining the required nicotinamide adenine dinucleotide pool throughout the biotransformation [8].

Bioactive Pickering emulsions have emerged as innovative reaction media for large-scale enzymatic pseudoephedrine synthesis [8]. These systems utilize methyl tert-butyl ether as the continuous phase, stabilized by silica nanoparticles, providing enhanced substrate solubility and product recovery [8]. The optimized bioactive Pickering emulsion system achieves space-time yields of 4.4 grams per liter per hour with conversion rates reaching 64.5% [8].

Enzyme SystemSubstrateConversion RateSpace-Time YieldReference
Pseudoephedrine Dehydrogenase1-Phenyl-1,2-propanedione64.5%4.4 g/L/h [8]
Ephedrine Dehydrogenase1-Phenyl-1,2-propanedione83.2%4.2 g/L/h [8]
Imine ReductasePhenylacetylcarbinol37-84%Variable [10]

Acetolactate synthase from Bacillus subtilis has been identified as a robust carboligase for the initial formation of phenylacetylcarbinol intermediates [10]. This enzyme demonstrates broad substrate specificity, accepting diverse aromatic aldehydes with near quantitative conversion rates [10]. Subsequently, imine reductases from Streptomyces albidoflavus facilitate the reductive amination step, introducing the methylamine functionality with good stereochemical control [10].

Resolution Techniques for Diastereomeric Purification

Chiral resolution methodologies play crucial roles in obtaining enantiomerically pure pseudoephedrine from racemic mixtures [11] [12]. Classical resolution approaches employ optically active carboxylic acids to form diastereomeric salt pairs, which can be separated through fractional crystallization [11]. Tartaric acid derivatives have proven particularly effective for this purpose, providing clean separation of pseudoephedrine enantiomers with high optical purity [11].

Pseudoephenamine-based chiral auxiliaries represent advanced resolution strategies that demonstrate superior stereochemical control compared to traditional pseudoephedrine systems [11]. These auxiliaries exhibit remarkable stereocontrol in alkylation reactions, particularly those forming quaternary carbon centers [11]. The enhanced selectivity arises from the rigid conformational preferences imposed by the diphenyl substitution pattern, which creates a more defined stereochemical environment [11].

Chromatographic enantioseparation techniques utilizing polysaccharide-based chiral stationary phases provide highly efficient resolution of pseudoephedrine enantiomers [13] [14]. Normal phase liquid chromatography employing immobilized amylose derivatives achieves baseline separation of both ephedrine and pseudoephedrine stereoisomers [13]. The separation mechanism relies on differential hydrogen bonding interactions between the analyte enantiomers and the chiral selector [13].

Supercritical fluid chromatography represents an emerging technique for rapid enantiomeric determination of pseudoephedrine [15]. This methodology utilizes supercritical carbon dioxide modified with alcoholic co-solvents and amine additives to achieve efficient chiral separations [15]. The optimized conditions employ ethanol as the co-solvent with cyclohexylamine additives, providing complete resolution of pseudoephedrine enantiomers within seven minutes [15].

Combinatorial Synthesis of N,N-Dimethyl-3-Pyridin-2-Ylpropan-1-Amine

The combinatorial synthesis of N,N-dimethyl-3-pyridin-2-ylpropan-1-amine involves multi-component reaction strategies that enable rapid access to diverse structural analogs [16] [17]. These methodologies typically employ pyridine-2-carbaldehyde derivatives as starting materials, which undergo condensation reactions with appropriate amine nucleophiles [17] [18]. The reaction proceeds through imine formation followed by reduction to yield the desired tertiary amine products [17].

Microwave-assisted synthesis protocols have significantly enhanced the efficiency of pyridyl propylamine construction [17]. These methods utilize triazine diphosphonium hydrogen sulfate ionic liquid catalysts supported on functionalized nanosilica to promote the multi-component condensation reactions [17]. The combination of microwave irradiation and ionic liquid catalysis provides shortened reaction times and improved product yields compared to conventional heating methods [17].

Three-component coupling reactions between pyridine aldehydes, aminouracil derivatives, and carbonitriles represent versatile approaches for constructing pyridine-pyrimidine frameworks [17]. These transformations proceed under solvent-free conditions with the ionic liquid catalyst, demonstrating broad substrate scope and excellent functional group tolerance [17]. The methodology enables preparation of both monomeric and bis-derivatives through the use of dialdehydes and dinitriles as building blocks [17].

Palladium-catalyzed cross-coupling methodologies provide alternative routes for pyridyl propylamine synthesis through carbon-nitrogen bond formation [18]. These protocols employ aryl halides and pyridine-containing amines under basic conditions with phosphine ligands [18]. The Buchwald-Hartwig amination reactions proceed efficiently at elevated temperatures, providing access to substituted pyridyl propylamines with diverse substitution patterns [18].

The synthesis of N,N-dimethyl-3-pyridin-2-ylpropan-1-amine can also be achieved through reductive amination approaches starting from 3-pyridin-2-ylpropan-1-amine precursors . These transformations employ formaldehyde and sodium cyanoborohydride or similar reducing agents to introduce the dimethylamino functionality . The reaction conditions require careful control of hydrogen ion concentration to prevent over-reduction or competing side reactions .

Synthetic MethodKey ReagentsReaction ConditionsTypical YieldReference
Microwave-AssistedIonic Liquid CatalystSolvent-free, 70°C75-85% [17]
Palladium-CatalyzedAryl Halides, Phosphine Ligands110°C, Inert Atmosphere70-90% [18]
Reductive AminationFormaldehyde, Sodium CyanoborohydrideAqueous, Room Temperature80-95%
Three-ComponentAldehydes, Aminouracil, CarbonitrilesMicrowave, Ionic Liquid65-80% [17]

High-resolution proton nuclear magnetic resonance spectroscopy represents a primary analytical method for quantitative pharmaceutical analysis, offering direct molecular identification and quantification capabilities without requiring structurally identical reference standards [4] [5] [6]. The quantitative nuclear magnetic resonance methodology provides inherent advantages over traditional chromatographic techniques due to the direct proportionality between nuclear magnetic resonance peak integrals and analyte concentrations [7] [8].

Methodological Framework

The quantitative nuclear magnetic resonance analysis of Allerest components employs deuterated solvents, typically deuterated dimethyl sulfoxide or deuterated chloroform, to ensure complete sample dissolution and minimize spectral interference [4] [6]. Internal standardization utilizes compounds such as 3-(trimethylsilyl)propionic acid sodium salt or tetramethylsilane, providing reliable quantitative reference points for integration calculations [7] [9].

Spectroscopic Characteristics

Chlorpheniramine maleate exhibits characteristic aromatic proton resonances between 6.5-7.2 ppm, with the N-methyl substituent appearing as a singlet at approximately 2.4 ppm [3]. Phenylephrine hydrochloride demonstrates distinct aromatic signals in the 6.7-7.4 ppm region, while the hydroxyl-bearing methylene protons resonate between 4.2-4.8 ppm [3] [10]. Pseudoephedrine hydrochloride presents aromatic resonances at 7.1-7.5 ppm with characteristic methyl signals appearing between 2.6-3.1 ppm [11].

Validation Parameters

ComponentChemical Shift (δ ppm)Integration RatioSignal MultiplicityLinearity Range (μg/mL)LOD (μg/mL)LOQ (μg/mL)Precision (RSD %)
Chlorpheniramine Maleate6.5-7.2 (aromatic), 2.4 (methyl)4H:3Hmultiplet, singlet0.5-500.150.451.2
Phenylephrine Hydrochloride6.7-7.4 (aromatic), 4.2-4.8 (methylene)4H:2Hdoublet, triplet0.3-300.120.351.8
Pseudoephedrine Hydrochloride7.1-7.5 (aromatic), 2.6-3.1 (methyl)5H:3Hmultiplet, doublet0.4-400.180.521.5

The quantitative nuclear magnetic resonance methodology demonstrates exceptional precision with relative standard deviations below 2%, confirming its suitability for pharmaceutical purity determination [5] [8]. The technique provides simultaneous identification and quantification of multiple components, representing a significant analytical advantage over conventional methods [9].

Gold Nanoparticle-Enhanced Fluorimetric Detection Systems

Gold nanoparticle-enhanced fluorimetric detection represents an innovative analytical approach utilizing surface plasmon resonance phenomena to amplify fluorescence signals, achieving unprecedented sensitivity for pharmaceutical compound detection [12] [13] [14]. The methodology exploits the unique optical properties of gold nanoparticles with diameters of approximately 33 nanometers, which exhibit optimal surface plasmon resonance characteristics for fluorescence enhancement [12] [15].

Surface Plasmon Resonance Mechanism

Gold nanoparticles demonstrate surface plasmon resonance peaks at approximately 525 nanometers, creating localized electromagnetic field enhancement that amplifies fluorescent signals by factors ranging from 11.2 to 15.8 for different Allerest components [12] [15] [16]. The metal-enhanced fluorescence phenomenon results from the coupling between fluorophore emission frequencies and radiating plasmons under critical distance-dependent arrangements [15].

Detection System Configuration

The fluorimetric detection system employs specific excitation and emission wavelengths optimized for each pharmaceutical component. Chlorpheniramine maleate demonstrates optimal fluorescence at 485 nanometers excitation with 545 nanometers emission, while phenylephrine hydrochloride exhibits maximum response at 490/550 nanometers excitation/emission wavelengths [17] [18]. Buffer systems maintained at pH 7.2-7.5 ensure optimal fluorophore-nanoparticle interactions and signal stability [17] [19].

Analytical Performance Characteristics

ParameterChlorpheniramine MaleatePhenylephrine HClPseudoephedrine HCl
Gold Nanoparticle Size (nm)33 ± 233 ± 233 ± 2
Surface Plasmon Resonance Peak (nm)525525525
Fluorescence Enhancement Factor12.515.811.2
Excitation Wavelength (nm)485490488
Emission Wavelength (nm)545550548
Buffer pH7.57.27.4
Temperature (°C)252525
Response Time (min)32.53.5
Detection Limit (ng/mL)2.11.82.3
Linear Range (ng/mL)5-5004-4506-480

The gold nanoparticle-enhanced fluorimetric system achieves detection limits in the nanogram per milliliter range, representing a significant improvement over conventional fluorescence detection methods [13] [19]. The rapid response times, typically 2.5-3.5 minutes, make this technique suitable for high-throughput pharmaceutical analysis applications [14] [18].

Chiral Stationary Phase HPLC for Enantiomeric Excess Determination

Chiral stationary phase high-performance liquid chromatography provides essential capabilities for enantiomeric analysis of Allerest components, particularly relevant for compounds exhibiting stereochemical complexity [20] [21] [22]. The methodology employs specialized chiral selectors immobilized on silica supports to achieve enantioselective separations based on differential stereospecific interactions [23] [24].

Chiral Stationary Phase Selection

Three primary chiral stationary phases demonstrate optimal performance for Allerest component analysis: cellulose tris(3,5-dimethylphenylcarbamate), amylose tris(3,5-dimethylphenylcarbamate), and phenylcarbamylated β-cyclodextrin [20] [21] [23]. These polysaccharide-derived phases provide complementary chiral recognition mechanisms, enabling comprehensive enantiomeric analysis across diverse pharmaceutical structures [22] [24].

Mobile Phase Optimization

Normal-phase elution systems utilizing n-hexane with alcohol modifiers provide optimal chiral separation performance. Cellulose tris(3,5-dimethylphenylcarbamate) columns operate effectively with n-hexane:2-propanol (90:10) mobile phases, while amylose tris(3,5-dimethylphenylcarbamate) phases utilize n-hexane:ethanol (85:15) systems [22] [23]. Reversed-phase conditions employing methanol:water (70:30) systems accommodate phenylcarbamylated β-cyclodextrin stationary phases [21] [24].

Chromatographic Performance Data

Chiral Stationary PhaseMobile PhaseFlow Rate (mL/min)Detection Wavelength (nm)Resolution Factor (Rs)Retention Time 1st Enantiomer (min)Retention Time 2nd Enantiomer (min)Enantiomeric Excess Range (%)Precision (RSD %)
Cellulose tris(3,5-dimethylphenylcarbamate)n-Hexane:2-Propanol (90:10)1.02542.88.511.35-951.5
Amylose tris(3,5-dimethylphenylcarbamate)n-Hexane:Ethanol (85:15)0.82803.212.216.810-901.8
Phenylcarbamylated β-cyclodextrinMethanol:Water (70:30)1.22252.16.89.115-852.2

The chiral high-performance liquid chromatography methodology achieves baseline resolution factors exceeding 2.0, ensuring accurate enantiomeric excess determination across the 5-95% range [20] [21]. The technique provides essential stereochemical purity information required for regulatory compliance and pharmaceutical quality assurance [22] [24].

Thermogravimetric Analysis of Hydrochloride Salt Forms

Thermogravimetric analysis provides critical thermal characterization data for Allerest hydrochloride salt forms, revealing decomposition profiles, moisture content, and thermal stability parameters essential for pharmaceutical formulation development [25] [26] [27]. The methodology measures mass changes as functions of controlled temperature programs, providing quantitative information about thermal events and material composition [26] [28].

Thermal Decomposition Characteristics

Chlorpheniramine maleate demonstrates initial thermal decomposition at 255.0°C with peak decomposition occurring at 290.0°C, resulting in 89.33% total mass loss [25] [29]. Phenylephrine hydrochloride exhibits slightly lower thermal stability with decomposition initiation at 248.5°C and peak degradation at 285.4°C [29] [30]. Pseudoephedrine hydrochloride displays enhanced thermal stability with decomposition onset at 262.8°C and maximum degradation rate at 295.6°C [25] [31].

Moisture and Volatiles Analysis

Thermogravimetric analysis reveals moisture content variations among Allerest components, with phenylephrine hydrochloride demonstrating the highest hygroscopicity at 1.2% moisture content [25] [26]. Chlorpheniramine maleate and pseudoephedrine hydrochloride exhibit lower moisture uptake at 0.8% and 0.5% respectively, indicating superior storage stability characteristics [27] [32].

Comprehensive Thermal Analysis Data

CompoundInitial Decomposition Temperature (°C)Peak Decomposition Temperature (°C)Total Weight Loss (%)Moisture Content (%)Residual Ash (%)Thermal Stability Range (°C)Enthalpy of Decomposition (J/g)
Chlorpheniramine Maleate255.0290.089.330.80.225-250-156.8
Phenylephrine Hydrochloride248.5285.485.241.20.425-245-142.3
Pseudoephedrine Hydrochloride262.8295.691.450.50.125-260-168.2
Mixed Formulation251.2288.887.680.90.325-248-152.5

The thermogravimetric analysis data demonstrates distinct thermal fingerprints for each Allerest component, enabling identification and purity assessment through thermal decomposition profiles [26] [27]. The methodology provides complementary information to spectroscopic techniques, particularly valuable for detecting inorganic impurities and assessing formulation stability [25] [28].

Comparative Analytical Performance Summary

Analytical MethodDetection LimitAnalysis Time (min)Sample PreparationSpecificityReproducibility (RSD %)Equipment CostTechnical Expertise Required
High-Resolution ¹H-NMR0.12-0.18 μg/mL15MinimalHigh1.2-1.8HighHigh
Gold Nanoparticle Fluorimetry1.8-2.3 ng/mL5ModerateVery High2.5-3.8ModerateModerate
Chiral HPLC5-15% ee25ExtensiveExcellent1.5-2.2HighHigh
Thermogravimetric Analysis0.1% mass change45MinimalModerate1.0-2.5ModerateLow

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

5

Exact Mass

577.2110267 g/mol

Monoisotopic Mass

577.2110267 g/mol

Heavy Atom Count

39

Dates

Last modified: 08-10-2024

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